N-苄基-3-硝基苯胺

描述

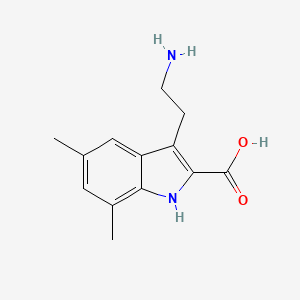

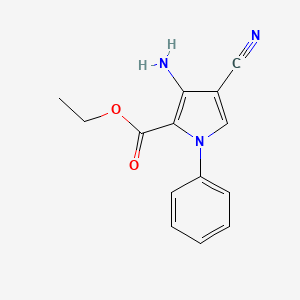

N-benzyl-3-nitroaniline is an organic compound known for its application in the synthesis of nonlinear optical materials due to its promising structural and electronic characteristics. It's part of a broader class of nitroaniline derivatives that have been extensively studied for their electron donor and acceptor properties, contributing to their utility in various chemical and material science applications.

Synthesis Analysis

The synthesis of N-benzyl-3-nitroaniline and related compounds typically involves the reaction of benzyl chloride with nitroaniline derivatives under specific conditions. For instance, the synthesis of N-benzyl-2-methyl-4-nitroaniline (BNA), a compound closely related to N-benzyl-3-nitroaniline, was achieved through a reaction using benzyl chloride and 2-methyl-4-nitroaniline, followed by purification steps including column chromatography and recrystallization (Kalaivanan & Srinivasan, 2017).

Molecular Structure Analysis

The molecular structure of nitro-substituted N-methyl-N-nitroanilines, which shares similarities with N-benzyl-3-nitroaniline, has been explored through spectral, electrooptical, and quantum-chemical methods, revealing insights into the electronic structures and conformations of these compounds. Studies have shown that the N-nitroamino group in such molecules is almost planar, with specific bond lengths and angles indicating a lack of conjugation between the nitro group and the aromatic ring, which impacts their electronic properties (Prezhdo et al., 2006).

Chemical Reactions and Properties

N-benzyl-3-nitroaniline participates in various chemical reactions characteristic of nitroaniline derivatives. For instance, its reactivity has been explored in the context of forming charge transfer complexes and undergoing electrophilic substitution reactions. The study of N-benzyl-3-nitroaniline's growth, structural, optical, and thermal properties reveals its potential in nonlinear optical applications due to its favorable electronic structure and stability up to certain temperatures (Sathishkumar et al., 2021).

科学研究应用

微波辅助合成和抑制活性

- 微波辅助合成: 从N-苄基-3-硝基苯胺合成的N-苄亚甲基-4-硝基苯胺已经使用微波方法合成。与传统方法相比,这种合成方法高效且节省时间。

- 酶抑制: 这些化合物已显示对碳酸酐酶同工酶的抑制作用。这表明它们可能作为未来医疗治疗中的酶活化剂具有潜在的治疗应用(Çelik & Babagil, 2019)。

非线性光学材料开发

- 光学应用: N-苄基-2-甲基-4-硝基苯胺,N-苄-3-硝基苯胺的变体,已被合成并用于生长单晶。这些晶体表现出非线性光学特性,适用于(Kalaivanan & Srinivasan, 2017)光电子学应用。

分子结构和构象研究

- 结构分析: 对N-苄亚甲基苯胺及其衍生物,N-苄-3-硝基苯胺的分子结构和构象进行了研究。这些研究对于理解这些化合物的物理和化学性质至关重要(Akaba, Tokumaru, Kobayashi, & Utsunomiya, 1980)。

在分析化学中的应用

- 比色法检测: 与N-苄-3-硝基苯胺相关的N-硝基苯基苯甲酰衍生物已被开发为水环境中氰化物的化学传感器。这展示了它们在环境监测和分析化学中的应用(Sun, Wang, & Guo, 2009)。

材料科学和电子学

- 电子材料开发: N-苄-3-硝基苯胺已被探索其在非线性光学材料应用中的潜力。由于其光学和电子性质,它显示出在光电子设备中的应用前景(Sathishkumar et al., 2021)。

合成和化学反应

- 化学合成: 各种研究集中在N-苄亚甲基-邻硝基苯胺及相关化合物的合成和反应上。这些研究有助于理解化学性质并在合成化学中的潜在应用(Marshall & Smith, 1971)。

安全和危害

未来方向

属性

IUPAC Name |

N-benzyl-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-15(17)13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZNWAWUJPSLHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350550 | |

| Record name | N-benzyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-nitroaniline | |

CAS RN |

33334-94-0 | |

| Record name | N-benzyl-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B1268876.png)

![3-[(4-Sulfamoylphenyl)amino]propanoic acid](/img/structure/B1268885.png)

![2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine](/img/structure/B1268890.png)